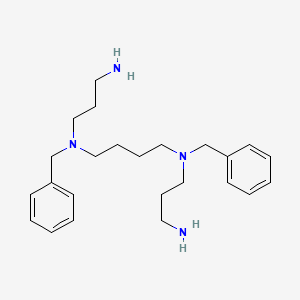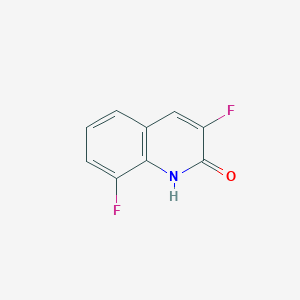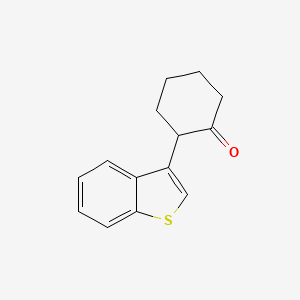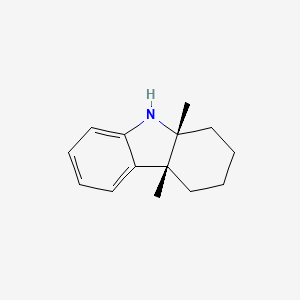
N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine is an organic compound that belongs to the class of polyamines. This compound is characterized by the presence of two benzyl groups and two aminopropyl groups attached to a butane-1,4-diamine backbone. Polyamines like this compound are known for their roles in various biological processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with benzyl chloride and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this synthesis include ethanol and isopropanol, and catalysts such as Raney nickel or cobalt are often employed to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve high-pressure reactors and the use of dipropanol dimethyl ether as a solvent. The process aims to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as distillation and chromatography, are used to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an active pharmaceutical ingredient.
Mécanisme D'action
The mechanism of action of N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate ion channels and influence cellular signaling pathways. Its polyamine structure allows it to bind to nucleic acids and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(3-aminopropyl)-1,3-propanediamine
- N,N’-bis(3-aminopropyl)ethylenediamine
- N,N-bis(3-aminopropyl)methylamine
Uniqueness
N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules. This structural feature distinguishes it from other polyamines and contributes to its specific biological and industrial applications .
Propriétés
Numéro CAS |
165288-14-2 |
|---|---|
Formule moléculaire |
C24H38N4 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine |
InChI |
InChI=1S/C24H38N4/c25-15-9-19-27(21-23-11-3-1-4-12-23)17-7-8-18-28(20-10-16-26)22-24-13-5-2-6-14-24/h1-6,11-14H,7-10,15-22,25-26H2 |
Clé InChI |
KTDTVIBDLIBKTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCCCN(CCCN)CC2=CC=CC=C2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)





![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)



